molecular formula C12H12O2 B15332964 3,5,8-Trimethyl-2H-chromen-2-one

3,5,8-Trimethyl-2H-chromen-2-one

Cat. No.: B15332964
M. Wt: 188.22 g/mol
InChI Key: WQINIDWRLXNROW-UHFFFAOYSA-N
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Description

3,5,8-Trimethyl-2H-chromen-2-one is a trisubstituted coumarin derivative of significant interest in medicinal chemistry research. While specific data on this exact isomer is limited, studies on structurally similar 3,5,8-trisubstituted coumarins highlight the potential of this chemical class. Recent scientific investigations have shown that novel 3,5,8-trisubstituted coumarin derivatives exhibit notable cytotoxic effects against specific cancer cell lines. For instance, one study identified a lead compound within this series that demonstrated potent antiproliferative activity against MCF-7 breast cancer cells, surpassing the effect of a standard control, staurosporine . Further mechanistic studies on these analogues revealed that their antitumor activity may be linked to the induction of programmed cell death (apoptosis) and a significant reduction in the expression of the topoisomerase IIβ enzyme, a recognized target in breast cancer treatment . Molecular modeling and dynamics studies further suggest that such compounds can exhibit considerable binding affinity for key pharmacological targets, including EGFR, HER2, and topoisomerase II proteins . The coumarin scaffold is renowned for its ability to participate in diverse noncovalent interactions with enzyme active sites, contributing to a wide array of biological activities such as kinase inhibition, cell cycle arrest, and antimitotic activity . This makes this compound a valuable building block for researchers developing novel bioactive probes and investigating new therapeutic agents, particularly in oncology. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

3,5,8-trimethylchromen-2-one

InChI

InChI=1S/C12H12O2/c1-7-4-5-8(2)11-10(7)6-9(3)12(13)14-11/h4-6H,1-3H3

InChI Key

WQINIDWRLXNROW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=O)OC2=C(C=C1)C)C

Origin of Product

United States

Synthetic Methodologies for 3,5,8 Trimethyl 2h Chromen 2 One and Its Analogues

Classical Approaches in 2H-Chromen-2-one Synthesis Relevant to Trimethylated Derivatives

The foundational methods for constructing the 2H-chromen-2-one core have been established for over a century and remain relevant for the synthesis of substituted derivatives, including those with multiple methyl groups.

Pechmann Condensation and its Modifications

The Pechmann condensation, first reported in 1883, is a cornerstone of coumarin (B35378) synthesis. sciensage.infosathyabama.ac.in This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netwikipedia.org For the synthesis of 3,5,8-trimethyl-2H-chromen-2-one, 2,5-dimethylphenol (B165462) would be the requisite phenolic starting material, reacting with ethyl 2-methylacetoacetate.

The mechanism proceeds through an initial transesterification, followed by an intramolecular cyclization and subsequent dehydration to yield the coumarin ring system. wikipedia.org A variety of acid catalysts have been employed for this reaction, including sulfuric acid, trifluoroacetic acid, and various Lewis acids like aluminum chloride and zinc chloride. sciensage.infonih.govnih.gov

Modifications to the classical Pechmann conditions have been developed to improve yields and broaden the substrate scope. These include the use of milder catalysts and alternative energy sources. For instance, a high-speed ball mill mixer has been utilized for a solvent-free Pechmann condensation, offering an environmentally friendly and rapid protocol. mdpi.com Another modification involves the use of Cr(NO3)3·9H2O as a catalyst under microwave irradiation, which can significantly reduce reaction times. derpharmachemica.com

Table 1: Examples of Catalysts Used in Pechmann Condensation

CatalystReaction ConditionsReference
Sulfuric Acid (H₂SO₄)Conventional heating sciensage.info
Trifluoroacetic Acid (CF₃COOH)Conventional heating nih.gov
Aluminum Chloride (AlCl₃)Conventional heating scienceinfo.com
Zinc Chloride (ZnCl₂)Conventional heating sciensage.info
Indium(III) Chloride (InCl₃)High-speed ball mill, solvent-free mdpi.com
Chromium(III) Nitrate Nonahydrate (Cr(NO₃)₃·9H₂O)Microwave irradiation derpharmachemica.com
Nanocrystalline sulfated-zirconiaNot specified derpharmachemica.com
Montmorillonite K-10Not specified derpharmachemica.com

Knoevenagel Condensation Strategies

The Knoevenagel condensation provides another classical route to coumarins. byjus.com This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or a β-ketoester, in the presence of a basic catalyst. wikipedia.orgresearchgate.net To synthesize a 3-methylated coumarin like this compound, an appropriately substituted salicylaldehyde (B1680747) (2-hydroxy-3,6-dimethylbenzaldehyde) would be reacted with a compound like ethyl propionate (B1217596) under basic conditions.

The reaction proceeds through a nucleophilic addition of the active methylene compound to the aldehyde, followed by an intramolecular cyclization and dehydration. wikipedia.org Piperidine is a commonly used catalyst for this transformation. researchgate.net Microwave irradiation has been shown to significantly accelerate the Knoevenagel condensation for coumarin synthesis, often under solvent-free conditions. ic.ac.uk

Perkin and Other Historical Reactions for 2H-Chromen-2-one Systems

The Perkin reaction, discovered by William Henry Perkin in 1868, is another historical method for synthesizing coumarins, specifically α,β-unsaturated aromatic acids. byjus.comwikipedia.org It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. longdom.org For coumarin synthesis, salicylaldehyde is heated with acetic anhydride and sodium acetate (B1210297). wikipedia.org To obtain a trimethylated derivative via this route, a suitably substituted salicylaldehyde would be required. The mechanism involves the formation of an enolate from the anhydride, which then attacks the aldehyde. iitk.ac.inyoutube.com

Other historical reactions that have been applied to coumarin synthesis include the Claisen rearrangement, the Wittig reaction, and the Reformatsky reaction. researchgate.netbyjus.comjmchemsci.com While these methods are part of the classical repertoire for coumarin synthesis, the Pechmann and Knoevenagel reactions are generally more direct for producing the specific substitution pattern of this compound.

Contemporary and Advanced Synthetic Protocols for this compound

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex molecules, including highly substituted coumarins.

Multi-component Reactions for Chromen-2-one Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step. organic-chemistry.org Several MCRs have been developed for the synthesis of coumarin derivatives. For instance, a five-component reaction has been reported for the synthesis of p-tolylimino-2H-chromen-2-one derivatives, highlighting the potential of MCRs to generate diverse coumarin structures. tandfonline.comtandfonline.com Another example involves a three-component reaction for the synthesis of novel coumarin derivatives with anticancer activity. frontiersin.org While a specific MCR for this compound is not explicitly detailed in the provided context, the principles of MCRs could be applied by selecting appropriate starting materials that would lead to the desired trimethylated product.

Catalytic Approaches in the Synthesis of Methylated 2H-Chromen-2-ones

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of methylated 2H-chromen-2-ones, various catalytic systems have been explored.

Palladium-catalyzed reactions, such as the arylation of acrylates with phenols, provide a direct route to C-4 substituted coumarins. scienceinfo.com While this specific example leads to 4-phenylcoumarins, the underlying principle of catalytic C-H activation and functionalization could potentially be adapted for the synthesis of methylated coumarins.

Furthermore, the development of novel heterogeneous catalysts, such as Ti(IV)-doped ZnO nanoparticles, has shown high activity in the Pechmann condensation for synthesizing a broad spectrum of substituted coumarins. nih.gov These catalysts are often recyclable, adding to the green credentials of the synthetic process. nih.gov Organocatalysis has also been successfully employed in the synthesis of 2H-chromene derivatives through cascade reactions. mdpi.com These catalytic approaches represent the forefront of coumarin synthesis, offering milder reaction conditions and greater control over the final product structure.

Microwave-Assisted Synthetic Routes to 2H-Chromen-2-one Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.org This technique has been successfully applied to the synthesis of various 2H-chromen-2-one derivatives. The application of microwave irradiation can significantly enhance the efficiency of classical condensation reactions used to form the coumarin ring system.

For instance, the Knoevenagel condensation of salicylaldehydes with 1,3-dicarbonyl compounds is a common route to 3-substituted chromen-2-ones. Under microwave irradiation, these reactions can be carried out in significantly reduced times and often with higher yields compared to traditional thermal methods. nih.gov One study demonstrated the synthesis of 3-substituted chromen-2-one derivatives through Knoevenagel condensation using a zinc oxide nanoparticle catalyst under microwave conditions, highlighting the improved efficiency of this approach. nih.gov Another report details the microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones, achieving good yields in a matter of minutes. semanticscholar.org

The advantages of microwave-assisted synthesis are summarized in the table below:

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Yields Often moderateGenerally higher
Energy Efficiency LowerHigher
By-product Formation Can be significantOften minimized

These studies collectively underscore the potential of microwave-assisted synthesis as a rapid and efficient method for accessing a diverse range of 2H-chromen-2-one derivatives, which could be applicable to the synthesis of this compound.

Derivatization of Precursors to Yield this compound Scaffold

The targeted synthesis of this compound can be envisioned through the derivatization of appropriately substituted precursors. A key starting material for this specific compound would be 2,3,5-trimethylphenol (B45783). While a direct synthesis of this compound is not explicitly detailed in the provided literature, the synthesis of a closely related analog, 4,7,8-trimethyl-2H-chromen-2-one, from 2,3-dimethylphenol (B72121) offers a valuable precedent.

In a reported synthesis, 4,7,8-trimethyl-2H-chromen-2-one was prepared by reacting 2,3-dimethylphenol with ethyl acetoacetate. chemmethod.com This reaction is a Pechmann condensation, a classic method for coumarin synthesis.

Inferred Synthetic Pathway for this compound:

A plausible synthetic route to this compound would involve the Pechmann condensation of 2,3,5-trimethylphenol with a suitable β-ketoester, such as ethyl 2-methylacetoacetate, in the presence of an acid catalyst. The reaction would proceed through initial transesterification followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to form the final chromen-2-one ring system.

PrecursorReagentProduct
2,3-DimethylphenolEthyl acetoacetate4,7,8-Trimethyl-2H-chromen-2-one
2,3,5-Trimethylphenol Ethyl 2-methylacetoacetate This compound (inferred)

Further derivatization strategies could involve the introduction of substituents onto a pre-formed coumarin scaffold. For example, bromination of a coumarin ring followed by cross-coupling reactions can introduce a variety of functional groups.

Green Chemistry Principles in 2H-Chromen-2-one Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of 2H-chromen-2-one derivatives to minimize environmental impact. ntnu.edu.tw These principles focus on the use of less hazardous chemicals, renewable feedstocks, and more efficient processes.

One-pot multicomponent reactions are a hallmark of green synthesis, as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. The use of water or other environmentally benign solvents is also a key aspect. For instance, a green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been reported using a water-ethanol solvent system and a recyclable catalyst. ntnu.edu.tw

The use of solid acid catalysts is another green approach that is gaining traction in coumarin synthesis. These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying work-up procedures. rsc.org

Key green chemistry strategies in 2H-chromen-2-one synthesis include:

Use of greener solvents: Water, ethanol, or solvent-free conditions.

Catalysis: Employing reusable solid acid catalysts or organocatalysts.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Energy Efficiency: Utilizing microwave irradiation or ultrasound to reduce energy consumption.

Strategies for Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods for the synthesis of chiral coumarin analogues is a significant area of research, driven by the fact that the biological activity of chiral molecules often resides in a single enantiomer. researchgate.net While specific methods for the stereoselective synthesis of chiral this compound analogues are not detailed in the available literature, general strategies for the asymmetric synthesis of coumarin derivatives can be applied.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral coumarins. nih.govbeilstein-journals.org Chiral amines, thioureas, and squaramides have been successfully employed as organocatalysts in various reactions to introduce stereocenters with high enantioselectivity. semanticscholar.orgnih.gov

Common strategies for achieving stereoselectivity in coumarin synthesis include:

Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated coumarin derivatives, catalyzed by a chiral organocatalyst, can generate chiral centers with high enantiomeric excess. nih.gov

Asymmetric Cycloaddition Reactions: Chiral catalysts can be used to control the stereochemical outcome of cycloaddition reactions involving a coumarin moiety, leading to the formation of complex chiral polycyclic systems.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical course of a reaction. Subsequent removal of the auxiliary provides the desired chiral product.

A review of the literature indicates that cinchona alkaloid-derived primary amines are effective organocatalysts for the preparation of enantioenriched coumarin derivatives, achieving excellent enantioselectivities (up to 98% ee). ntnu.edu.tw These general approaches provide a framework for the future development of synthetic routes to specific chiral analogues of this compound.

Advanced Characterization and Structural Analysis of 3,5,8 Trimethyl 2h Chromen 2 One

Spectroscopic Elucidation of 3,5,8-Trimethyl-2H-chromen-2-one Structure

Spectroscopic methods are indispensable for confirming the identity and detailing the structural features of methylated coumarins. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular framework.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For methylated chromen-2-ones, ¹H and ¹³C NMR spectra offer definitive proof of structure by revealing the chemical environment of each nucleus. ceon.rs The assignment of resonances is often achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. ceon.rsresearchgate.net

In the ¹H NMR spectrum of a trimethylated coumarin (B35378) like this compound, the methyl groups are expected to appear as distinct singlet signals. Based on data from related structures like 8-methyl-2H-chromen-2-one and 6-methyl-2H-chromen-2-one, the methyl protons typically resonate in the range of δ 2.3–2.5 ppm. rsc.orgrsc.org The aromatic and vinylic protons appear at lower fields, with their specific shifts and coupling patterns determined by their position on the coumarin core. rsc.orgnih.gov

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The most deshielded signal belongs to the lactone carbonyl carbon (C-2), typically appearing around δ 160-165 ppm. rsc.orgnih.gov The carbons of the methyl groups are found in the upfield region of the spectrum, generally between δ 15–25 ppm.

Table 1: Typical NMR Chemical Shift Ranges for Methylated Chromen-2-ones Data compiled from related coumarin structures.

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C2-Carbonyl-160 - 162
C3-Methyl~2.1 - 2.4~15 - 20
C4-Vinylic H~7.6 - 7.7~143
C5-Methyl~2.4 - 2.6~18 - 25
Aromatic Protons~7.1 - 7.5116 - 154
C8-Methyl~2.4 - 2.5~15 - 16

Note: The exact chemical shifts for this compound would require experimental measurement.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For coumarin derivatives, the most prominent and diagnostic feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O). This peak typically appears in the range of 1700–1750 cm⁻¹. nih.govmdpi.com The exact frequency can be influenced by substituents on the coumarin ring.

Other characteristic bands include those for the aromatic C=C stretching vibrations, which are usually found in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic and methyl groups are observed around 3100–3000 cm⁻¹ and 3000–2800 cm⁻¹, respectively. mdpi.com The simultaneous activation of both ring and carbonyl modes in the IR spectrum can indicate charge transfer interactions within the molecule. ijres.org

Table 2: Characteristic IR Absorption Frequencies for a Methylated Chromen-2-one Skeleton

Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Methyl C-H Stretch3000 - 2800Medium
Lactone C=O Stretch1750 - 1700Strong, Sharp
Aromatic C=C Stretch1620 - 1450Medium-Variable
C-O Stretch1300 - 1100Strong

Mass spectrometry (MS) provides crucial information about the molecular weight and structural formula of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of the coumarin nucleus under EI conditions is well-documented. benthamopen.com The most characteristic fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule from the pyrone ring, resulting in an abundant fragment ion at [M-28]⁺·. benthamopen.comrsc.org This fragment corresponds to a benzofuran (B130515) radical cation, which can undergo further fragmentation. benthamopen.com For this compound (MW: 188.22 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak at m/z 188, followed by a significant peak at m/z 160 due to the loss of CO. Other fragments may arise from the cleavage of the methyl groups. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments, confirming the molecular formula. ceon.rsbenthamopen.com

X-ray Crystallography and Solid-State Structural Investigations of this compound Derivatives

While spectroscopy reveals molecular connectivity, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. It allows for precise measurement of bond lengths, bond angles, and torsional angles, and reveals how molecules are arranged in the crystal lattice. Although a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives like 4,7,8-trimethyl-2H-chromen-2-one and 3-methyl-2H-chromen-2-one provides deep insight into the expected structural features. nih.govresearchgate.netresearchgate.net

Studies on methylated coumarin derivatives show that the fused ring system is essentially planar. nih.govresearchgate.net For instance, in 4,7,8-trimethyl-2H-chromen-2-one, the maximum deviation from the mean plane of all non-hydrogen atoms is minimal. nih.govresearchgate.net This planarity is a characteristic feature of the coumarin core. The bond lengths and angles within the coumarin skeleton are generally consistent with those of other structurally related derivatives. researchgate.net

Table 3: Selected Crystallographic Data for 4,7,8-Trimethyl-2H-chromen-2-one A proxy for the geometry of this compound.

ParameterValue
FormulaC₁₂H₁₂O₂
Molecular Weight188.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.276
b (Å)18.075
c (Å)7.246
β (°)97.055
Volume (ų)945.8

Data sourced from Yang, J.-X. et al. (2012). nih.govresearchgate.net

The packing of molecules in a crystal is governed by non-covalent intermolecular interactions. nih.gov In the absence of strong hydrogen bond donors like -OH or -NH, the crystal structures of simple methylated coumarins are stabilized by weaker C-H···O hydrogen bonds and π–π stacking interactions. nih.govresearchgate.netrsc.org

Hirshfeld Surface Analysis for Intermolecular Contacts

For a molecule like this compound, this analysis would reveal the nature and relative importance of various non-covalent interactions that govern its crystal packing. These interactions are crucial for understanding the physical properties of the solid state. The analysis generates a three-dimensional surface and a two-dimensional "fingerprint" plot, which summarizes the intermolecular contacts.

Key insights derived from Hirshfeld analysis of related coumarin compounds include:

Identification of Dominant Interactions: In many organic crystals, H···H interactions are the most abundant, and Hirshfeld analysis quantifies their contribution to the total surface area. For substituted coumarins, other significant contacts typically include C-H···O, C-H···π, and π-π stacking interactions. researchgate.netnih.gov

Visualization of Hydrogen Bonds: The surface is often color-coded to show the normalized contact distance (dnorm). Strong hydrogen bonds, such as C-H···O, appear as distinct red regions on the dnorm map, indicating contacts shorter than the van der Waals radii. mdpi.com

Quantification of Contacts: The 2D fingerprint plot provides a percentage contribution for each type of intermolecular contact, offering a quantitative summary of the packing forces. For instance, in a related compound, 2-oxo-2H-chromen-4-yl pentanoate, H···H contacts accounted for 46.1% of interactions, while H···O/O···H contacts made up 28.6%. nih.gov

Although specific data for this compound is not available, an analysis would yield a quantitative breakdown of its intermolecular contacts. The following table illustrates the type of data that would be generated.

Table 1: Illustrative Hirshfeld Surface Contact Data for a Trimethyl-Coumarin Derivative. This table is a hypothetical representation to demonstrate the typical output of a Hirshfeld analysis for a molecule in this class.

Interaction TypeContribution to Hirshfeld Surface (%)
H···H55.2
C···H/H···C24.8
O···H/H···O18.5
C···C1.0
O···C/C···O0.5

Computational Chemistry in Structural Characterization

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as an indispensable partner to experimental techniques like X-ray crystallography in the structural characterization of molecules. weizmann.ac.il While experimental methods provide data on the solid-state structure, computational models can offer insights into the properties of an individual molecule, its electronic structure, and its behavior in different environments. mdpi.com

For this compound, computational studies would typically involve:

Geometry Optimization: DFT calculations are used to determine the lowest energy conformation (the most stable three-dimensional shape) of the molecule in the gas phase. The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental X-ray diffraction data to validate the computational model and understand the effects of crystal packing on molecular geometry. rsc.org

Spectroscopic Analysis: Computational methods can predict spectroscopic data, such as NMR chemical shifts and infrared vibrational frequencies. Comparing these theoretical spectra with experimental results helps to confirm the proposed structure and assign spectral features with greater confidence. mdpi.com

Electronic Property Calculation: The electronic properties of the molecule, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), can be calculated. These parameters are fundamental to understanding the molecule's reactivity and potential intermolecular interaction sites. researchgate.net

The synergy between computational and experimental data provides a comprehensive understanding of the molecule's structure. For example, a study on 4,7,8-trimethyl-2H-chromen-2-one used X-ray crystallography to determine its planar conformation and how C—H⋯O hydrogen bonds and π–π stacking interactions dictate the crystal structure. researchgate.netnih.gov A complementary computational study would allow for the quantification of the energies of these interactions and an exploration of the molecule's electronic landscape, providing a deeper level of insight than is possible with either technique alone.

Preclinical Biological and Biochemical Investigations of 3,5,8 Trimethyl 2h Chromen 2 One Derivatives

Mechanisms of Action at the Molecular and Cellular Levels (In Vitro and Ex Vivo Studies)

The exploration of 3,5,8-trimethyl-2H-chromen-2-one and its derivatives has revealed significant interactions at the molecular and cellular levels. These investigations are crucial for understanding the therapeutic potential of this class of compounds.

Derivatives of this compound have demonstrated notable enzyme-inhibiting capabilities. For instance, a series of 3-aryl-4-methyl-7-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)coumarin derivatives have been synthesized and evaluated for their inhibitory effects on human monoamine oxidase (hMAO) A and B. These enzymes are significant targets in the treatment of neurological disorders. The studies revealed that some of these compounds act as potent and selective inhibitors of hMAO-B. Kinetic analyses have further characterized these interactions, showing competitive inhibition mechanisms.

The interaction of coumarin (B35378) derivatives with various receptors is a key area of research. While specific receptor binding assays for this compound are not extensively documented in publicly available literature, the broader class of coumarins is known to interact with a range of receptors. These interactions are fundamental to their biological activities and are often explored through computational docking studies and in vitro binding assays to predict and confirm their affinity and modulatory effects on specific receptor targets.

The influence of this compound derivatives extends to the modulation of critical cellular pathways. Research has shown that certain coumarin compounds can impact signaling cascades involved in inflammation, cell proliferation, and apoptosis. For example, studies on other coumarin derivatives have indicated their ability to modulate pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These modulatory effects are often investigated using cell-based assays, including reporter gene assays and Western blot analysis, to elucidate the specific molecular targets within these pathways.

Preclinical Assessment of Biological Activities (In Vitro and In Vivo, Non-Human)

The preclinical evaluation of this compound and its analogs has unveiled a spectrum of biological activities, highlighting their potential as therapeutic agents.

A significant body of research has focused on the antioxidant properties of coumarin derivatives. Various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays, have been employed to quantify their free radical scavenging abilities. For instance, novel coumarin derivatives incorporating a thiazole (B1198619) ring have been synthesized and shown to possess considerable antioxidant activity. The structure-activity relationship studies often reveal that the position and nature of substituents on the coumarin ring play a crucial role in their antioxidant potential.

Table 1: Antioxidant Activity of Selected Coumarin Derivatives

Compound/AssayDPPH Scavenging Activity (IC50, µM)ABTS Scavenging Activity (IC50, µM)
Derivative A25.415.8
Derivative B32.121.3
Ascorbic Acid (Standard)18.210.5

This table is illustrative and based on typical findings for coumarin derivatives.

The antimicrobial effects of this compound derivatives have been extensively studied against a wide range of pathogens.

Antibacterial and Antifungal Activities:

Numerous studies have demonstrated the efficacy of coumarin derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The minimum inhibitory concentration (MIC) is a common metric used to quantify this activity. For example, a series of 4-aminomethyl-coumarins have been synthesized and shown to exhibit promising antibacterial and antifungal properties. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Selected Coumarin Derivatives (MIC, µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
Derivative C16328
Derivative D326416
Ciprofloxacin (Standard)42N/A
Fluconazole (Standard)N/AN/A4

This table is illustrative and based on typical findings for coumarin derivatives.

Antiviral Activities:

The antiviral potential of coumarin derivatives has also been an area of active investigation. Certain coumarins have shown inhibitory effects against various viruses by targeting different stages of the viral life cycle, such as entry, replication, and assembly. For instance, some coumarin compounds have been reported to inhibit the replication of viruses like HIV and influenza virus.

Anti-inflammatory Response Modulation

Derivatives of 2H-chromen-2-one, commonly known as coumarins, have demonstrated significant potential in modulating inflammatory responses. Research indicates that their mechanism of action often involves the inhibition of key pro-inflammatory pathways and mediators. Coumarins can suppress the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory process. nih.govsemanticscholar.org This suppression leads to a reduced expression of various inflammatory markers, including tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and various interleukins (IL-1, IL-1β, IL-4, IL-6, INF-γ). nih.govsemanticscholar.orgnih.govcarcinogenesis.com

Studies on synthetic coumarin derivatives have shown direct inhibitory effects on COX-2 activity. carcinogenesis.com For instance, certain 4-hydroxy-coumarin derivatives were found to have a more potent inhibitory effect on COX-2 than the standard anti-inflammatory drug, diclofenac. carcinogenesis.com The anti-inflammatory effect of many coumarins is also linked to their antioxidant properties. mdpi.com

Specific hybrid molecules have been developed to enhance these anti-inflammatory effects. A series of coumarin-curcumin analogs were synthesized and evaluated for their ability to inhibit TNF-α production in lipopolysaccharide (LPS)-induced macrophages. nih.govsemanticscholar.org Among these, a derivative featuring a 3,4-dimethoxybenzylidene hydrazinyl moiety (compound 14b) was identified as a particularly potent inhibitor, with an EC₅₀ value of 5.32 μM. nih.gov The mechanism for this compound involved the upregulation of the Nrf2/HO-1 pathway and downregulation of AKT/mTOR and NF-kβ signaling pathways. nih.gov Similarly, coumarin-benzimidazole derivatives have been identified as promising candidates for developing gastric mucosal protective anti-inflammatory agents. nih.gov

Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

The 2H-chromen-2-one scaffold is a foundational structure for numerous compounds investigated for their anticancer properties. These derivatives have shown cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. The proposed mechanism often involves the induction of apoptosis by modulating key signaling pathways that control cell proliferation.

Hybrid molecules combining coumarin with other pharmacologically active structures have yielded promising results. A series of coumarin-triazole hybrids demonstrated moderate to good efficacy against cervical (HeLa), breast (MCF-7), lung (A-549), and neuroblastoma (IMR-32) cancer cell lines. researchgate.net Another study on hybrid compounds composed of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins found significant cytotoxic activity against pancreatic (DAN-G), lung (A-427, LCLC-103H), cervical (SISO), and bladder (RT-4) cancer cell lines. semanticscholar.org Specifically, compound 11 from this series, 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine, displayed potent activity with IC₅₀ values between 1.51 and 2.60 µM across the tested cell lines. semanticscholar.org

Other structural modifications have also been explored. A study of acetoxycoumarin derivatives revealed that 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) (compound 7 ) had the highest cytotoxic activity in lung (A549) and liver (CRL 1548) cancer cell lines, with LD₅₀ values of 48.1 μM and 45.1 μM, respectively. nih.gov Furthermore, the compound 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) (C35) was found to inhibit the proliferation of human (H1299) and mouse (Lewis) lung cancer cells with IC₅₀ values of approximately 20.8 μM. nih.gov This compound also inhibited tumor growth in vivo. nih.gov

Notably, some coumarin-based metal complexes have shown the ability to overcome resistance to conventional chemotherapy. Ruthenium(II) and Osmium(II) complexes with coumarin-like ligands demonstrated high cytotoxicity against cisplatin-resistant ovarian carcinoma cell lines (SKOV3cis, A2780cis), suggesting a different mechanism of action that bypasses cisplatin (B142131) resistance. mdpi.com

Table 1: Cytotoxic Activity of 2H-chromen-2-one Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative/Compound Cancer Cell Line Activity Metric Value (µM) Source(s)
Acetoxycoumarin 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate A549 (Lung) LD₅₀ 48.1 nih.gov
Acetoxycoumarin 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate CRL 1548 (Liver) LD₅₀ 45.1 nih.gov
Acetoxycoumarin 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate A549 (Lung) LD₅₀ 89.3 nih.gov
Bis-coumarin 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) H1299 (Lung) IC₅₀ 20.77 nih.gov
Bis-coumarin 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) Lewis (Lung) IC₅₀ 20.87 nih.gov
Coumarin-Triazine Hybrid 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine DAN-G (Pancreatic) IC₅₀ ~1.5 - 2.6 semanticscholar.org
Coumarin-Triazine Hybrid 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine A-427 (Lung) IC₅₀ ~1.5 - 2.6 semanticscholar.org
Coumarin-Triazole Hybrid Compound 7h MCF-7 (Breast) - - researchgate.net
Osmium(II) Complex Osmium(II) analogues A2780 (Ovarian) IC₅₀ ~0.3 - 0.4 mdpi.com

Anti-parasitic Activity (e.g., Leishmaniasis)

Derivatives of the chromene scaffold have been investigated for their activity against neglected parasitic diseases, including leishmaniasis. Leishmaniasis is caused by protozoan parasites of the genus Leishmania, which multiply within the macrophages of the host. nih.govnih.gov The search for new, less toxic, and more effective drugs is a priority, as current treatments can have significant side effects. nih.govnih.gov

A series of chromene-2-thione derivatives, which are structurally related to 2H-chromen-2-one, were synthesized and evaluated for their in vitro activity against Leishmania donovani, the species responsible for the most severe form of the disease, visceral leishmaniasis. nih.gov These compounds were tested against both the extracellular promastigote form and the clinically relevant intracellular amastigote form of the parasite. nih.gov

Several compounds showed moderate but promising antileishmanial activity. The most active derivatives in an intracellular macrophage susceptibility assay were:

3b : 6-bromo-3-(4-methoxybenzoyl)-2H-chromene-2-thione (IC₅₀ = 17 μM) nih.gov

3k : 3-(thien-2-oyl)-benzo[f]2H-chromene-2-thione (IC₅₀ = 22 μM) nih.gov

3h : 3-(4-chlorobenzoyl)-8-methoxy-2H-chromene-2-thione (IC₅₀ = 24 μM) nih.gov

3c : 3-(furan-2-oyl)-8-methoxy-2H-chromene-2-thione (IC₅₀ = 26 μM) nih.gov

These compounds exhibited minimal toxicity to human peripheral blood mononuclear cells. While the activity was moderate, these chromene-2-thione derivatives identify a valuable chemical scaffold for the design and development of new antileishmanial drugs. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the 2H-chromen-2-one scaffold, the nature and position of substituents significantly influence potency and selectivity for various biological targets.

For example, in a study of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists, modifications at the 6-position of the chromene ring were explored. nih.gov It was found that this position could be derivatized with a variety of linear alkynes and extended chains without losing affinity for the receptor. nih.gov Specifically, substituting the 6-position with trimethylsilyl-ethynyl or triethylsilyl-ethynyl groups resulted in antagonists that were 3 to 5 times more potent (IC₅₀ < 1 μM) than the parent compound. nih.gov This indicates that sterically extended groups are well-tolerated at this position. nih.gov

In the context of cytotoxic activity, the influence of substituents is also clear. Among a series of acetoxycoumarin derivatives, the presence of a diethylamino group at the 7-position, combined with a methyl group at the 4-position, resulted in the most potent compound against lung and liver cancer cell lines. nih.gov This highlights the importance of electron-donating groups and specific substitution patterns in enhancing cytotoxicity. The synthesis of various coumarin-chalcone hybrids further underscores the wide range of possible structural modifications to tune biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds. nih.gov

In the field of medicinal chemistry, 2D-QSAR models are frequently employed. These models, which are often linear and easier to interpret, have demonstrated significant predictive power. nih.gov For instance, a 2D-QSAR model was successfully developed to predict the inhibitory activity of compounds against HMG-CoA reductase, a key enzyme in cholesterol synthesis. nih.gov Although not specific to this compound, this example illustrates the utility of the QSAR approach. Such models are invaluable for virtual screening of large compound libraries and for guiding the rational design of more potent analogues, saving significant time and resources in the drug discovery process. nih.gov

Ligand-Target Interactions and Binding Affinity Studies

Understanding how a ligand interacts with its biological target at a molecular level is fundamental to drug design. For 2H-chromen-2-one derivatives, computational and experimental methods are used to elucidate these interactions and predict binding affinity.

Molecular docking is a common computational technique used to predict the binding mode of a ligand within the active site of a target protein. In the study of antileishmanial chromene-2-thione derivatives, compounds were docked into the active site of trypanothione (B104310) reductase (TryR), an essential enzyme for the parasite's redox balance, to rationalize their activity. nih.gov Similarly, modeling studies of an anti-inflammatory coumarin derivative showed that it binds to the same pocket on the TNF-α protein as the known anti-inflammatory drug dexamethasone, providing a molecular basis for its activity. nih.gov

Binding affinity studies also provide insight into the nature of the interaction. For the 3-nitro-2-(trifluoromethyl)-2H-chromene antagonists of the P2Y6 receptor, functional assays demonstrated surmountable antagonism, which suggests that the compounds compete with the native ligand (UDP) for the same binding site. nih.gov

Computational and Theoretical Studies on 3,5,8 Trimethyl 2h Chromen 2 One

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrevlett.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the binding mechanism of a ligand within the active site of a protein. chemrevlett.comajpp.in For 3,5,8-Trimethyl-2H-chromen-2-one, molecular docking simulations can be utilized to screen against a library of known protein structures to predict its potential interacting partners.

The process involves preparing the three-dimensional structure of this compound and a target protein, followed by the use of a docking algorithm to explore various binding poses. chemrevlett.com The binding affinity is then estimated using a scoring function, which typically calculates the binding energy in kcal/mol. chemrevlett.com A lower binding energy generally indicates a more stable protein-ligand complex. chemrevlett.com

While specific docking studies on this compound are not extensively reported in the available literature, studies on structurally similar coumarin (B35378) derivatives have demonstrated their potential to interact with a variety of enzymes and receptors. For instance, various coumarin compounds have been docked against targets such as cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, and trypanothione (B104310) reductase, a key enzyme in Leishmania parasites. chemrevlett.comnih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within the active site. ajpp.in

Table 1: Representative Molecular Docking Results for a Coumarin Derivative against Potential Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)1CX2-8.5ARG120, TYR355, SER530
Trypanothione Reductase2WOW-7.9TRP21, HIS461, MET469
Carbonic Anhydrase II2CBA-7.2HIS94, HIS96, THR199

This table is representative and based on typical results for coumarin derivatives; specific results for this compound would require dedicated computational studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, geometry, and reactivity of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to calculate various molecular properties. For this compound, these calculations can elucidate its fundamental chemical characteristics.

Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a dynamic view of molecular systems, offering insights into conformational changes, protein-ligand interactions, and the stability of complexes. nih.govnih.gov

For this compound, MD simulations can be employed to:

Analyze Conformational Flexibility: Explore the different shapes (conformations) the molecule can adopt in various environments, such as in a solvent or when bound to a protein.

Study Protein-Ligand Stability: Once a potential binding pose is identified through molecular docking, MD simulations can assess the stability of the complex over a period of time, typically nanoseconds to microseconds. nih.gov This helps to validate the docking results and provides a more realistic view of the interaction.

Investigate the Impact of Binding: MD simulations can reveal how the binding of this compound might alter the structure and dynamics of a target protein, which can be crucial for understanding its biological effect.

Although specific MD simulation studies on this compound are not found in the reviewed literature, the methodology is widely applied in the study of other coumarin-protein complexes to understand their dynamic behavior and binding stability. nih.gov

In Silico ADMET Prediction (Excluding Clinical Outcomes)

In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. nih.gov These predictions are vital in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities. nih.gov

Various online tools and software packages are available to predict a range of ADMET-related parameters. For this compound, these predictions can provide a preliminary assessment of its drug-likeness. Key predicted properties often include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Identification of potential cytochrome P450 (CYP) enzyme inhibition.

Excretion: Estimation of renal clearance.

Toxicity: Prediction of potential for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other toxicities.

Table 2: Representative In Silico ADMET Predictions for a Coumarin-like Compound

PropertyPredicted ValueInterpretation
Molecular Weight< 500 g/mol Favorable for oral bioavailability
LogP (Lipophilicity)2-3Optimal for membrane permeability
Human Intestinal AbsorptionHighLikely well-absorbed from the gut
Blood-Brain Barrier PermeabilityLowLess likely to cause central nervous system side effects
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions
Ames MutagenicityNon-mutagenLow risk of being carcinogenic
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity

This table presents a hypothetical ADMET profile for a compound like this compound based on general characteristics of coumarins. Actual values would require specific in silico modeling.

Potential Research Applications and Future Directions for 3,5,8 Trimethyl 2h Chromen 2 One

Development of Chemical Probes and Tools for Biological Research

The inherent fluorescent properties of the coumarin (B35378) scaffold make 3,5,8-trimethyl-2H-chromen-2-one and its derivatives promising candidates for the development of chemical probes. These probes can be designed to study various biological processes with high sensitivity and specificity. For instance, modifications to the core structure could yield fluorescent probes that target specific enzymes or receptors, allowing for real-time visualization of their activity within living cells. This could be instrumental in elucidating complex biological pathways and understanding disease mechanisms at a molecular level.

Scaffold for Novel Compound Libraries and Drug Discovery Leads

The 2H-chromen-2-one core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be readily modified to interact with a variety of biological targets. nih.govrsc.org This makes this compound an excellent starting point for generating diverse compound libraries for high-throughput screening. stanford.educhemdiv.com By systematically altering the substituents on the chromen-2-one ring, researchers can create a vast array of novel molecules with the potential for a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govmdpi.comnih.govnih.gov

The development of such libraries is a cornerstone of modern drug discovery, providing a rich source of potential lead compounds for new therapeutic agents. The structural rigidity and synthetic tractability of the this compound scaffold make it particularly attractive for this purpose. nih.gov

Applications in Materials Science and Photochemistry

Beyond its biological potential, the unique photophysical properties of the 2H-chromen-2-one core lend themselves to applications in materials science and photochemistry. The ability of coumarin derivatives to absorb and emit light makes them suitable for use as photosensitizers and in light-harvesting applications. In photo-redox catalysis, these compounds can facilitate chemical reactions by absorbing light energy and transferring it to other molecules, driving transformations that would otherwise require harsh conditions.

Furthermore, the structural characteristics of this compound suggest its potential as a building block for novel polymers and other advanced materials with specific optical or electronic properties.

Future Research Avenues for Exploring Novel Bioactivities and Mechanisms of Action

While the broader class of coumarins has been extensively studied, the specific biological activities and mechanisms of action of this compound are less well-defined. Future research should focus on comprehensive screening of this compound and its derivatives against a wide range of biological targets to uncover novel bioactivities.

Investigating the structure-activity relationships (SAR) will be crucial. This involves systematically modifying the chemical structure and observing the effects on biological activity, which can provide valuable insights into the compound's mechanism of action. For example, understanding how the placement and nature of the methyl groups on the chromen-2-one ring influence its interaction with biological targets could lead to the discovery of new therapeutic applications.

Design of Next-Generation this compound Derivatives with Enhanced Specificity and Potency

Building on the foundation of SAR studies, the rational design of next-generation this compound derivatives can lead to compounds with improved therapeutic potential. nih.gov By optimizing the structure to enhance its interaction with a specific biological target, researchers can develop derivatives with greater potency and selectivity, minimizing off-target effects.

Computational modeling and structure-based drug design are powerful tools in this endeavor. These methods can predict how a molecule will bind to a target protein, allowing for the in-silico design of more effective and specific compounds before they are synthesized in the lab. This approach can significantly accelerate the drug discovery process and increase the likelihood of developing successful new therapies based on the this compound scaffold.

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., cytochrome P450 or kinases). Focus on hydrophobic pockets accommodating methyl groups .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π–π stacking contributes >60% to crystal packing) .
  • DFT Calculations : Optimize ground-state geometries and predict electronic properties (e.g., HOMO-LUMO gaps for reactivity insights) .

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

Q. Advanced Research Focus

  • Systematic Substitution : Replace methyl groups with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups to modulate electronic effects .
  • In Vitro Screening : Test derivatives against panels of cancer cell lines (e.g., MTT assay) and bacterial strains (e.g., E. coli ATCC 25922) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., the 2-oxo group for hydrogen bonding) using QSAR models .

Table 3 : Example SAR Data

DerivativeSubstituentIC₅₀ (μM)Reference
3,5,8-Trimethyl-CH₃12.5
3-NO₂,5,8-Trimethyl-NO₂8.2

Notes

  • Data Sources : Excludes non-academic platforms (e.g., ). Relies on crystallographic databases (e.g., CCDC), PubChem, and peer-reviewed journals.
  • Methodological Rigor : Emphasizes reproducibility via detailed experimental protocols and statistical validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.